N-phenacylthiazolidinone
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Overview
Description
N-phenacylthiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenacylthiazolidinone can be synthesized through various synthetic routes. One common method involves the reaction of phenacyl bromide with thiazolidinone in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is often purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenacylthiazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenacyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
N-phenacylthiazolidinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenacylthiazolidinone involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . In cancer cells, it can interfere with cell signaling pathways, leading to apoptosis or programmed cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-phenacylthiazolidinone can be compared with other thiazolidinone derivatives:
2-Phenylthiazolidinone: Similar in structure but differs in the position of the phenyl group.
4-Thiazolidinone: Known for its anti-inflammatory and antidiabetic properties.
Thiazolidine-2,4-dione: Widely used as a hypoglycemic agent in the treatment of diabetes.
Uniqueness
This compound stands out due to its unique phenacyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical structure and diverse biological activities make it a subject of ongoing research, with promising applications in medicine, chemistry, and beyond.
Properties
CAS No. |
155914-66-2 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-phenacyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C11H11NO2S/c13-10(9-4-2-1-3-5-9)8-12-6-7-15-11(12)14/h1-5H,6-8H2 |
InChI Key |
BHSUJHRUBHDLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)N1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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